The synthesis of NH-bis(PEG1-OH) typically involves the reaction of polyethylene glycol with an appropriate amine. The process can be summarized in two main steps:
NH-bis(PEG1-OH) has a molecular formula of CHON, indicating the presence of carbon, hydrogen, oxygen, and nitrogen atoms. The molecular structure features:
The molecular weight of NH-bis(PEG1-OH) is approximately 145.17 g/mol, which contributes to its solubility and reactivity profile in biochemical applications .
NH-bis(PEG1-OH) participates in several types of chemical reactions:
The central amino group in NH-bis(PEG1-OH) is primarily responsible for its reactivity, allowing it to form covalent bonds with various biological molecules such as proteins and nucleic acids.
The mechanism involves the formation of stable covalent bonds between the amino group and electrophilic sites on target molecules, such as carboxylic acids or activated esters. This interaction can significantly alter the properties of the biomolecules involved, enhancing their stability or solubility.
NH-bis(PEG1-OH) exhibits good solubility in aqueous environments, which is crucial for its application in drug delivery systems. Its reactivity allows it to participate in biochemical pathways that involve target biomolecules, influencing cellular functions and signaling pathways .
NH-bis(PEG1-OH) has diverse applications across various scientific fields:
NH-bis(PEG1-OH) (CAS 54384-47-3) represents a structurally precise branched polyethylene glycol (PEG) derivative characterized by a central secondary amine flanked by two monodisperse ethylene glycol units terminating in hydroxyl groups. This molecular architecture (C₈H₁₉NO₄, MW 193.24 g/mol) enables versatile conjugation chemistry while maintaining aqueous solubility and biocompatibility [4] [8].
The synthesis exploits the nucleophilicity of the central amine for selective functionalization. A common approach involves reacting primary amine-containing precursors with ethylene oxide derivatives under controlled alkaline conditions to build the PEG arms. The terminal hydroxyl groups remain inert during this process, allowing subsequent activation or derivatization [10]. Carboxylic acid-containing compounds can be conjugated to the central amine via carbodiimide-mediated coupling (e.g., using EDC or HATU), forming stable amide bonds while preserving the terminal hydroxyls for further modification [2] [5]. This stepwise methodology enables the precise construction of asymmetric or multifunctional systems. For instance, one hydroxyl group can be selectively activated (e.g., tosylation) for attachment to therapeutic payloads, while the other remains available for solubility enhancement or surface anchoring [8] [10].
Transitioning from milligram-scale laboratory synthesis to gram-kilogram production necessitates scalable, reproducible processes. Continuous flow chemistry offers significant advantages over batch synthesis for NH-bis(PEG1-OH) manufacturing. Precise control over residence time, temperature, and mixing efficiency in microreactors ensures consistent reaction progression and minimizes batch-to-batch variability [9]. GMP-grade production mandates strict environmental controls (ISO Class 5-7 cleanrooms), dedicated equipment, and raw materials sourced with full traceability and compliance certificates. Critical steps involve the controlled addition of ethylene oxide derivatives to the amine core under pressure, followed by catalytic hydrogenation if needed to remove protecting groups. Downstream processing incorporates tangential flow filtration (TFF) for efficient buffer exchange and removal of low-molecular-weight impurities, followed by lyophilization to yield a stable solid suitable for long-term storage [9]. Suppliers explicitly differentiate between research-grade (e.g., ≥95% purity) and GMP-grade material, with the latter undergoing significantly more rigorous testing and documentation for use in clinical applications [2] [5].
Stringent QC testing is integral to cGMP compliance. Specifications for clinical-grade NH-bis(PEG1-OH) encompass identity, purity, strength, and impurity profiling. Identity confirmation employs orthogonal methods: FTIR (characteristic O-H, N-H, C-O-C stretches), ¹H/¹³C NMR (quantifying ethylene glycol unit integration and confirming branching), and ESI-TOF MS (exact mass verification ±5 ppm) [4] [9]. Purity assessment uses RP-HPLC/ELSD (Evaporative Light Scattering Detection) with acceptance criteria typically ≥99.0% for GMP batches. Critical impurities monitored include residual solvents (tested via GC-HS), heavy metals (ICP-MS), ethylene glycol/diethylene glycol (DEG) side products (GC-FID), and endotoxins (LAL assay, <0.25 EU/mg). Water content (KF titration) is tightly controlled (<1.0%) to ensure stability. Certificates of Analysis (CoA) document all parameters against predefined specifications, and stability studies (accelerated and real-time) under defined storage conditions (-20°C in sealed, nitrogen-purged vials) establish retest dates [4] [5] [9].
Table 2: Critical Quality Attributes (CQAs) for cGMP-Grade NH-bis(PEG1-OH)
Quality Attribute | Test Method | Acceptance Criteria (GMP) | Significance |
---|---|---|---|
Identity | FTIR | Matches Reference Spectrum | Confirms molecular structure |
¹H NMR | Characteristic peak integration | Verifies branching ratio & PEG arm integrity | |
ESI-TOF MS | [M+H]⁺ = 194.1396 ± 5 ppm | Confirms exact molecular mass | |
Purity | RP-HPLC/ELSD | ≥99.0% main peak | Ensures absence of significant impurities |
Impurities | GC-HS (Residual Solvents) | Meets ICH Q3C limits | Safety |
GC-FID (Ethylene Glycol, DEG) | ≤0.1% each | Prevents toxic byproducts | |
ICP-MS (Heavy Metals) | ≤10 ppm total | Safety | |
LAL (Endotoxins) | <0.25 EU/mg | Pyrogen control for in vivo use | |
Strength | Quantitative NMR | 97-103% label claim | Ensures correct dosing in conjugates |
Water Content | Karl Fischer Titration | ≤1.0% w/w | Prevents hydrolysis & ensures stability |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7